![molecular formula C11H17NO B13282522 4-[3-(Methylamino)butyl]phenol](/img/structure/B13282522.png)
4-[3-(Methylamino)butyl]phenol
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Overview
Description
4-[3-(Methylamino)butyl]phenol is an organic compound characterized by a phenol group attached to a butyl chain with a methylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Methylamino)butyl]phenol typically involves the reaction of a phenol derivative with a butyl chain containing a methylamino group. One common method is the alkylation of phenol with 3-(methylamino)butyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes or the use of catalysts to enhance reaction rates and yields. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Methylamino)butyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Corresponding alcohols or amines.
Substitution: Nitro, halogenated, or sulfonated phenolic derivatives.
Scientific Research Applications
4-[3-(Methylamino)butyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on various biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(Methylamino)butyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and participate in various chemical interactions, while the methylamino group can engage in ionic or covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
4-(Methylamino)phenol: Similar structure but lacks the butyl chain.
4-(Butyl)phenol: Contains a butyl chain but lacks the methylamino group.
Uniqueness
4-[3-(Methylamino)butyl]phenol is unique due to the presence of both a phenol group and a butyl chain with a methylamino substituent. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
4-[3-(Methylamino)butyl]phenol, also known as 4-(3-methylaminobutyl)phenol hydrochloride, is a chemical compound with the molecular formula C11H17NO·HCl. This compound has garnered attention in various scientific fields due to its potential biological activities, including interactions with biomolecules and possible therapeutic effects. The following sections explore its synthesis, biological mechanisms, and research findings related to its activity.
Synthesis and Properties
The synthesis of this compound typically involves the reaction of 4-hydroxybenzaldehyde with 3-(methylamino)butylamine under controlled conditions to yield the desired product. The compound can be purified and converted into its hydrochloride salt form for further applications. Its molecular weight is approximately 215.72 g/mol, and it exhibits properties typical of phenolic compounds, such as the ability to form hydrogen bonds due to its hydroxyl group.
The biological activity of this compound is largely attributed to its structural components:
- Phenolic Group : Facilitates hydrogen bonding with various biomolecules.
- Methylamino Group : Engages in electrostatic interactions that can modulate enzyme and receptor activities.
These interactions suggest that the compound may influence various biological pathways, potentially affecting cellular signaling and metabolic processes.
Cytotoxic Effects
In vitro studies have demonstrated that phenolic compounds can induce cytotoxic effects in certain cell lines. For example, exposure to structurally similar compounds has shown varying degrees of cytotoxicity depending on concentration and cell type. This raises questions about the safety and therapeutic index of this compound in medical applications.
Study on Melanocyte Sensitization
A relevant study explored the effects of phenolic compounds on melanocytes, focusing on their response to stress induced by chemical exposure. It was found that certain phenols could sensitize melanocytes to apoptosis via mechanisms involving heat shock proteins (HSP70) and tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). This suggests that this compound may similarly affect melanocyte viability under stress conditions .
Antimicrobial Activity
Another area of investigation is the antimicrobial potential of phenolic compounds. While specific data on this compound is sparse, many phenolic derivatives have been studied for their ability to inhibit bacterial growth and biofilm formation. This property could be beneficial in developing new antimicrobial agents.
Research Findings Summary
Study Focus | Findings |
---|---|
Antioxidant Activity | Similar compounds show significant antioxidant properties; potential for similar activity in this compound. |
Cytotoxic Effects | Phenolic compounds can induce cytotoxicity in specific cell lines; further research needed for this compound. |
Melanocyte Sensitization | Exposure may enhance sensitivity to apoptosis via TRAIL pathway; implications for skin health. |
Antimicrobial Potential | Many phenolic derivatives exhibit antimicrobial effects; potential exploration for this compound's activity. |
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
4-[3-(methylamino)butyl]phenol |
InChI |
InChI=1S/C11H17NO/c1-9(12-2)3-4-10-5-7-11(13)8-6-10/h5-9,12-13H,3-4H2,1-2H3 |
InChI Key |
ZRHYFBCOBQPTIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NC |
Origin of Product |
United States |
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